molecular formula C10H12F3N B1253822 (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane CAS No. 37577-22-3

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Cat. No. B1253822
Key on ui cas rn: 37577-22-3
M. Wt: 203.20 g/mol
InChI Key: MLBHFBKZUPLWBD-SSDOTTSWSA-N
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Patent
US03956501

Procedure details

According to the method used in Examples 1 to 14 but using 1-(2-trifluoromethylphenyl)-2-aminopropane, and 1-(4-trifluoromethylphenyl)-2-aminopropane, instead of 1-(3-trifluoromethylphenyl)-2-aminopropane, there were obtained the corresponding N-[1-(2-trifluoromethylphenyl) prop-2-yl] glycinates and N-[1-(4-trifluoromethylphenyl) prop-2-yl] glycinates.

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH:10]([NH2:12])[CH3:11].[F:15][C:16]([F:28])([F:27])C1C=CC(CC(N)C)=CC=1>>[F:15][C:16]([F:28])([F:27])[C:6]1[CH:5]=[C:4]([CH2:9][CH:10]([NH2:12])[CH3:11])[CH:3]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC(C)N)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC(C)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CC(C)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03956501

Procedure details

According to the method used in Examples 1 to 14 but using 1-(2-trifluoromethylphenyl)-2-aminopropane, and 1-(4-trifluoromethylphenyl)-2-aminopropane, instead of 1-(3-trifluoromethylphenyl)-2-aminopropane, there were obtained the corresponding N-[1-(2-trifluoromethylphenyl) prop-2-yl] glycinates and N-[1-(4-trifluoromethylphenyl) prop-2-yl] glycinates.

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH:10]([NH2:12])[CH3:11].[F:15][C:16]([F:28])([F:27])C1C=CC(CC(N)C)=CC=1>>[F:15][C:16]([F:28])([F:27])[C:6]1[CH:5]=[C:4]([CH2:9][CH:10]([NH2:12])[CH3:11])[CH:3]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC(C)N)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC(C)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CC(C)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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